4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- is an organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-phenyl-3-buten-2-one with phenol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may produce benzofuranols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzofuran: Lacks the dihydro and ketone functionalities.
6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the phenyl group.
2-phenyl-1-benzofuran: Lacks the dihydro functionality.
Uniqueness
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
33158-10-0 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-phenyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C14H12O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
KIECIMHLAZKJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(O2)C3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.